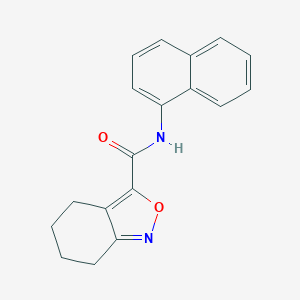![molecular formula C18H16N4OS B287654 Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287654.png)
Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether is not fully understood. However, it is believed that the compound acts by inhibiting the growth and proliferation of cancer cells and pathogens. It may also modulate the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes, and modulate the expression of certain genes. It may also have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Additionally, the compound may have applications in the development of new drugs and materials. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether involves the reaction of 4-methylbenzyl hydrazine hydrochloride with 2-(4-methoxyphenyl)ethyl bromide in the presence of sodium ethoxide. The resulting product is further treated with thionyl chloride and sodium azide to yield the final compound.
Scientific Research Applications
Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether has been studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, and antiviral activities. Additionally, it has shown promising results in the treatment of cancer and Alzheimer's disease.
properties
Product Name |
Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether |
|---|---|
Molecular Formula |
C18H16N4OS |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-12-7-9-13(10-8-12)17-19-20-18-22(17)21-16(24-18)11-14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3 |
InChI Key |
MAHCHQQKROKXQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Fluorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287571.png)
![6-[1,1'-Biphenyl]-4-yl-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287573.png)
![3-(2-Methylbenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287575.png)
![3-(2-Methylbenzyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287578.png)
![6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287579.png)
![6-(2,3-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287580.png)
![6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287583.png)
![methyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287584.png)
![6-(2,4-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287585.png)
![5-amino-3-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287587.png)

![6-(2-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287590.png)
![6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287591.png)
![ethyl1-[6-[4-(acetylamino)phenoxy]-2-(methylthio)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B287593.png)